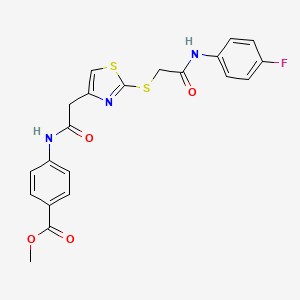
Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate” is a complex organic compound. It contains several functional groups, including a thiazole ring, a fluorophenyl group, an amide group, and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would be a key structural feature .Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . The specific reactions this compound would undergo would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Heterocyclic compounds are crucial in medicinal chemistry due to their biological relevance and therapeutic potential. The synthesis of novel heterocyclic systems often involves complex molecules similar to "Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate" as key intermediates or reagents. For instance, compounds with fluorophenyl groups have been explored for their potential in creating novel therapeutic agents, showcasing the importance of such molecules in drug discovery processes (Hutchinson et al., 2001).
Anticancer Activity
The fluorophenyl group, a common feature in many anticancer agents, highlights the relevance of exploring compounds with similar structural features for anticancer activity. Research into molecules with benzothiazole and fluorophenyl components has led to the identification of potential anticancer agents, emphasizing the significance of such structural motifs in the development of new therapeutic options (Bradshaw et al., 2002).
Novel Pharmaceuticals
The exploration of molecules with complex structures, including fluorophenyl and thiazole groups, contributes to the discovery of novel pharmaceuticals. These molecules serve as key scaffolds or intermediates in the synthesis of drugs with various therapeutic potentials, such as antipsychotic agents and treatments for other conditions (Wise et al., 1987). The detailed study of their synthesis, biological activity, and potential applications underscores the importance of such compounds in advancing medical science and pharmaceutical research.
Mécanisme D'action
Target of Action
It is known that molecules containing a thiazole ring, like our compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
It is known that thiazole-containing molecules can activate or stop certain biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound in the body.
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S2/c1-29-20(28)13-2-6-15(7-3-13)23-18(26)10-17-11-30-21(25-17)31-12-19(27)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSJPGFRMDYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
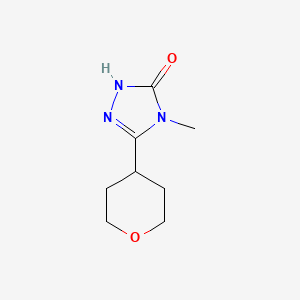
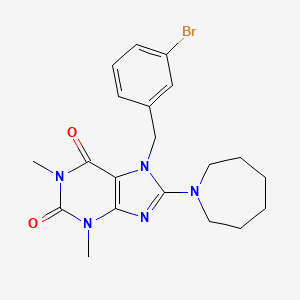
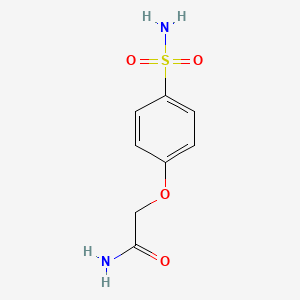
![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)
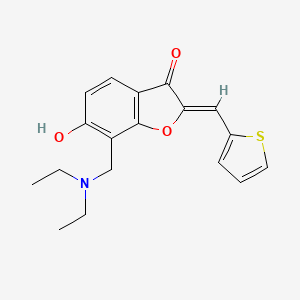
![1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2875743.png)
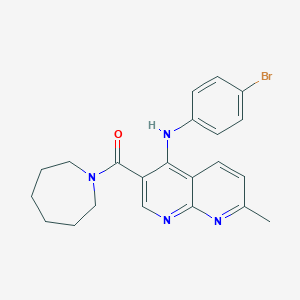
![2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2875747.png)
![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)

![N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE](/img/structure/B2875750.png)

